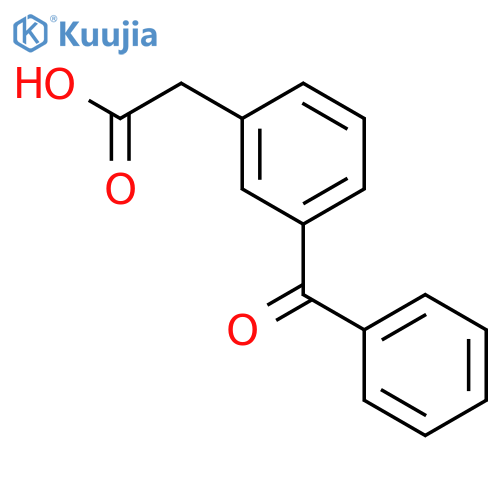Cas no 22071-22-3 (Desmethyl Ketoprofen)

Desmethyl Ketoprofen structure
商品名:Desmethyl Ketoprofen
Desmethyl Ketoprofen 化学的及び物理的性質
名前と識別子
-
- 3-Benzoylphenylacetic acid
- (m-benzoylphenyl)-aceticaci
- 19421r.p.
- 2-(3-benzoylphenyl)aceticacid
- 3-benzoyl-benzeneaceticaci
- 3-benzoylbenzeneaceticacid
- m-benzoylphenylaceticacid
- Desmethyl Ketoprofen
- Benzeneacetic acid,3-benzoyl-
- RU 4462
- 2-(3-Benzoylphenyl)acetic acid
- (3-Benzoylphenyl)acetic acid
- m-Benzoylphenylacetic acid
- Benzeneacetic acid, 3-benzoyl-
- 3-Benzoylbenzeneacetic acid
- 57OG4Q7B6Y
- ALDSXDRDRWDASQ-UHFFFAOYSA-N
- 19421 R.P.
- 3-BENZOYLPHENYLACETICACID
- m-benzoyl-phenyl acetic acid
- (3-Benzoylbenzene)acetic Acid
- KS
- KETOPROFEN IMPURITY B [EP IMPURITY]
- BDBM50295286
- MFCD00046549
- AC-25584
- NS00027043
- DS-12292
- 22071-22-3
- J-014466
- FT-0638181
- DTXSID10176563
- SCHEMBL512838
- EINECS 244-760-3
- AKOS016001230
- A815897
- CS-0128784
- UNII-57OG4Q7B6Y
- ACETIC ACID, (m-BENZOYLPHENYL)-
- CHEMBL561718
- AMY15170
- SY019834
- HY-131118
- RU-4462
- Q27261516
- BRN 2647970
- Ketoprofen Imp. B (EP); (3-Benzoylphenyl)acetic Acid; 2-(3-Benzoylphenyl)acetic acid; RU 4462; m-Benzoylphenylacetic acid; Ketoprofen Impurity B
- 3-Benzoylphenyl acetic acid
- Ketoprofen Imp. B (EP): (3-Benzoylphenyl)acetic Acid
- KETOPROFEN IMPURITY B (EP IMPURITY)
- DTXCID7099054
- DB-045781
-
- MDL: MFCD00046549
- インチ: 1S/C15H12O3/c16-14(17)10-11-5-4-8-13(9-11)15(18)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17)
- InChIKey: ALDSXDRDRWDASQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C([H])=C([H])C([H])=C([H])C=1[H])C1=C([H])C([H])=C([H])C(C([H])([H])C(=O)O[H])=C1[H]
- BRN: 2647970
計算された属性
- せいみつぶんしりょう: 240.07900
- どういたいしつりょう: 240.078644
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 54.4
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.232±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 112-113 ºC
- ふってん: 438.5℃ at 760 mmHg
- フラッシュポイント: 233.1±20.5 °C
- 屈折率: 1.605
- ようかいど: 極微溶性(0.29 g/l)(25ºC)、
- PSA: 54.37000
- LogP: 2.54470
- じょうきあつ: 0.0±1.1 mmHg at 25°C
Desmethyl Ketoprofen セキュリティ情報
- シグナルワード:Danger
- 危害声明: H301 (50%) H315 (50%) H319 (50%)
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- リスク用語:R36/37/38
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Desmethyl Ketoprofen 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Desmethyl Ketoprofen 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 218362-5g |
3-Benzoylphenylacetic acid |
22071-22-3 | 95% | 5g |
£664.00 | 2022-03-01 | |
| Fluorochem | 218362-25g |
3-Benzoylphenylacetic acid |
22071-22-3 | 95% | 25g |
£2324.00 | 2022-03-01 | |
| TRC | D291830-500mg |
Desmethyl Ketoprofen |
22071-22-3 | 500mg |
$351.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | D519435-10g |
3-Benzoylphenylacetic acid |
22071-22-3 | 97% | 10g |
$2120 | 2024-05-24 | |
| Apollo Scientific | OR54519-1g |
3-Benzoylphenylacetic acid |
22071-22-3 | 97% | 1g |
£317.00 | 2025-02-20 | |
| Apollo Scientific | OR54519-250mg |
3-Benzoylphenylacetic acid |
22071-22-3 | 97% | 250mg |
£121.00 | 2025-02-20 | |
| eNovation Chemicals LLC | D692308-1g |
3-Benzoylphenylacetic Acid |
22071-22-3 | >97% | 1g |
$210 | 2024-07-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-207542-250 mg |
Desmethyl Ketoprofen, |
22071-22-3 | 250MG |
¥2,482.00 | 2023-07-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PC836-1g |
Desmethyl Ketoprofen |
22071-22-3 | 97% | 1g |
1655.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PC836-50mg |
Desmethyl Ketoprofen |
22071-22-3 | 97% | 50mg |
208.0CNY | 2021-07-12 |
Desmethyl Ketoprofen 関連文献
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
22071-22-3 (Desmethyl Ketoprofen) 関連製品
- 23107-96-2(Benzeneacetic acid,2-benzoyl-)
- 34956-29-1(2-(3-Formylphenyl)acetic acid)
- 34841-47-9(2-(4-Formylphenyl)acetic acid)
- 7398-52-9(2-(4-Acetylphenyl)acetic acid)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:22071-22-3)Desmethyl Ketoprofen

清らかである:99%/99%
はかる:1g/5g
価格 ($):192.0/583.0